molecular formula C19H21BrN2O3S B1664481 3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide CAS No. 420831-40-9

3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide

Cat. No. B1664481
M. Wt: 437.4 g/mol
InChI Key: IYAYHZZWYNXHEQ-UHFFFAOYSA-N
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Description

3-(Azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide, also known as ABPB, is an organic compound with a variety of applications in scientific research. ABPB is a highly versatile compound that has been used in a range of studies, from in vivo to in vitro, to explore its biochemical and physiological effects. This compound has been used to further understand the mechanisms of action of other compounds and to study the biological activity of various compounds.

Scientific Research Applications

Scientific research is a systematic and empirical investigation of phenomena, theories, or hypotheses, using various methods and techniques to acquire new knowledge or validate existing knowledge . It involves the collection, analysis, interpretation, and presentation of data, as well as the formulation and testing of hypotheses .

There are different types of scientific research, which can be classified based on their purpose, method, and application . These include:

  • Descriptive Research : This type of research aims to describe or document a particular phenomenon or situation, without altering it in any way . It is usually done through observation, surveys, or case studies .

  • Exploratory Research : This type of research aims to explore a new area of inquiry or develop initial ideas for future research . It is usually conducted through observation, interviews, or focus groups .

  • Experimental Research : This type of research aims to test cause-and-effect relationships between variables by manipulating one variable and observing the effects on another variable . It involves the use of an experimental group, which receives a treatment, and a control group, which does not receive the treatment .

  • Correlational Research : This type of research aims to examine the relationship between two or more variables without manipulating them . It involves the use of statistical techniques to determine the strength and direction of the relationship between variables .

properties

IUPAC Name

3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrN2O3S/c20-16-8-6-9-17(14-16)21-19(23)15-7-5-10-18(13-15)26(24,25)22-11-3-1-2-4-12-22/h5-10,13-14H,1-4,11-12H2,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYAYHZZWYNXHEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC(=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30194926
Record name AK-7
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30194926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

437.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide

CAS RN

420831-40-9
Record name AK-7
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0420831409
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AK-7
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30194926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 420831-40-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AK-7
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
V Chopra, L Quinti, J Kim, L Vollor, KL Narayanan… - Cell reports, 2012 - cell.com
Inhibition of sirtuin 2 (SIRT2) deacetylase mediates protective effects in cell and invertebrate models of Parkinson's disease and Huntington's disease (HD). Here we report the in vivo …
Number of citations: 191 www.cell.com
R Cacabelos, O Teijido - Epigenetics of aging and longevity, 2018 - Elsevier
Alzheimer's disease (AD) is the most important neurodegenerative disorder in Western countries. Pathological phenotypes of neurodegeneration result from a combination of genomic, …
Number of citations: 92 www.sciencedirect.com
EG Pasyukova, AV Symonenko, OY Rybina… - Ageing Research …, 2021 - Elsevier
The development of interventions aimed at improving healthspan is one of the priority tasks for the academic and public health authorities. It is also the main objective of a novel branch …
Number of citations: 15 www.sciencedirect.com
R Cacabelos, JC Carril, A Sanmartín, P Cacabelos - Pharmacoepigenetics, 2019 - Elsevier
The pharmacoepigenetic apparatus is integrated by gene clusters of different categories, including (i) pathogenic genes involved in disease pathogenesis, (ii) mechanistic genes …
Number of citations: 19 www.sciencedirect.com

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